Thallium(I) acetate

Descripción

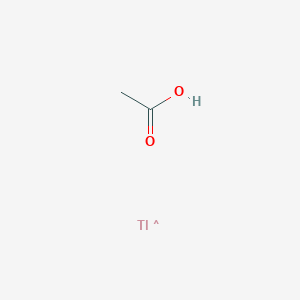

Thallium(I) acetate (CH₃COOTl, CAS 563-68-8) is a monovalent thallium salt with a molecular weight of 263.42 g/mol. It appears as white crystalline solids or powder, with a melting point of 131°C and a density of 3.77 g/cm³ . The compound is highly water-soluble and hygroscopic, making it readily bioavailable and acutely toxic .

Propiedades

IUPAC Name |

thallium(1+);acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Tl/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOJMTATBXYHNR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].[Tl+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3O2.Tl, TlC2H3O2, C2H3O2Tl | |

| Record name | THALLIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | thallium(I) acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | Thallium(I) acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thallium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015843148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6024331 | |

| Record name | Thallium(I) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thallium acetate is a white odorless crystalline solid. Density 3.68 g / cm3. A dangerous poison., White deliquescent solid; Soluble in water; [Merck Index] White or cream-colored wet crystalline aggregates; [MSDSonline] | |

| Record name | THALLIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thallium I acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9332 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble (NTP, 1992), SOL IN ALCOHOL AND WATER, VERY SOL IN CHLOROFORM, Soluble in water and ethanol, Insol in acetone | |

| Record name | THALLIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THALLIUM(I) ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/855 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.765 at 278.6 °F (USCG, 1999) - Denser than water; will sink, 3.68 | |

| Record name | THALLIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THALLIUM(I) ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/855 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

14.7 [mmHg] | |

| Record name | Thallium I acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9332 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

WHITE CRYSTALS | |

CAS No. |

563-68-8, 15843-14-8 | |

| Record name | THALLIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thallium(I) acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thallium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015843148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, thallium(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thallium(I) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thallium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thallium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THALLOUS ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2901889VM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THALLIUM(I) ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/855 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

230 °F (NTP, 1992), 131 °C | |

| Record name | THALLIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THALLIUM(I) ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/855 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Métodos De Preparación

Reaction of Thallium(I) Hydroxide with Acetic Acid

Thallium(I) hydroxide reacts exothermically with acetic acid (CH₃COOH) to form this compound and water. The reaction proceeds as follows:

-

Mixing : Equimolar amounts of TlOH and glacial acetic acid are combined under ambient conditions.

-

Evaporation : The mixture is gently heated (60–80°C) to evaporate excess water and acetic acid.

-

Crystallization : The residue is dissolved in anhydrous ethanol and cooled to 4°C, yielding white crystalline TlOAc.

Key Parameters :

Reaction of Thallium(I) Carbonate with Acetic Acid

Thallium(I) carbonate offers an alternative route, particularly when TlOH is unavailable. The reaction equation is:

-

Slurry Formation : Tl₂CO₃ is suspended in dilute acetic acid (20–30% v/v).

-

Gas Evolution : Carbon dioxide effervesces, requiring controlled addition to avoid foaming.

-

Concentration : The solution is concentrated via rotary evaporation and recrystallized as above.

Advantages :

-

Tl₂CO₃ is less hygroscopic than TlOH, simplifying handling.

-

Lower exothermicity reduces risk of thermal runaway.

Recrystallization and Purification

Crude TlOAc often contains impurities such as unreacted precursors or hydrated species. Recrystallization from ethanol ensures high purity (>99%).

Solubility Considerations

TlOAc exhibits distinct solubility profiles critical for purification:

| Solvent | Solubility (g/100 mL, 25°C) | Notes |

|---|---|---|

| Cold Water | 85 | Forms hydrate; unsuitable for drying |

| Ethanol | 67 | Optimal for recrystallization |

| Acetone | <0.1 | Used for washing crystals |

Procedure :

-

Dissolve crude TlOAc in minimal hot ethanol (70°C).

-

Filter through sintered glass to remove insoluble particulates.

-

Cool filtrate to 4°C, inducing crystallization.

-

Wash crystals with cold acetone to remove residual acetic acid.

Yield : 85–90% for both TlOH and Tl₂CO₃ routes.

Comparative Analysis with Other Thallium Salts

This compound’s synthesis contrasts sharply with higher oxidation state analogs:

| Compound | Synthesis Method | Toxicity (LD₅₀, Rat) | Key Difference |

|---|---|---|---|

| TlOAc (I) | Neutralization (TlOH/Tl₂CO₃ + CH₃COOH) | 35 mg/kg | Air-stable, hygroscopic |

| Tl(OAc)₃ (III) | Tl₂O₃ + 6CH₃COOH → 2Tl(OAc)₃ + 3H₂O | 12 mg/kg | Requires oxidizing conditions |

| TlCl | Direct combination (Tl + Cl₂) | 24 mg/kg | Non-hygroscopic, crystalline |

This compound’s stability in alcohol and water makes it preferable for solution-phase reactions compared to Tl(III) derivatives .

Análisis De Reacciones Químicas

Thallium acetate undergoes various chemical reactions, including:

Oxidation: Thallium(I) can be oxidized to thallium(III) under specific conditions.

Reduction: Thallium(III) compounds can be reduced to thallium(I).

Substitution: Thallium acetate can participate in substitution reactions where the acetate group is replaced by other ligands. Common reagents used in these reactions include acetic acid, acetic anhydride, and various oxidizing and reducing agents.

Aplicaciones Científicas De Investigación

Thallium acetate has several applications in scientific research:

Mecanismo De Acción

Thallium acetate exerts its effects by inducing oxidative stress and generating reactive oxygen species (ROS). It activates apoptosis, inhibits the electron transport chain, reduces ATP synthesis, alters membrane permeability, and damages DNA and proteins. These actions disrupt cellular metabolism and lead to cell death .

Comparación Con Compuestos Similares

Key Properties and Uses:

- Synthesis : Produced by reacting thallium(I) hydroxide or carbonate with acetic acid, followed by recrystallization .

- Applications: Historically used as a rodenticide and depilatory agent, though these uses are now restricted due to toxicity. Modern applications include chemical synthesis (e.g., catalyst for isothiocyanates), materials science (high-specific-gravity solutions for ore separation), and electronics (superconducting thin films) .

- Toxicity : Classified as Acute Toxicity Category 2 (oral, inhalation) and STOT RE 2 (repeated exposure), with lethal doses as low as 0.2 mg/L in aquatic organisms .

Comparison with Similar Thallium(I) Compounds

Thallium(I) acetate shares structural and toxicological similarities with other monovalent thallium salts. Below is a detailed comparison:

Table 1: Physical and Chemical Properties

| Compound | Formula | Molecular Weight (g/mol) | Melting Point (°C) | Density (g/cm³) | Solubility in Water |

|---|---|---|---|---|---|

| This compound | CH₃COOTl | 263.42 | 131 | 3.77 | High |

| Thallium(I) sulfate | Tl₂SO₄ | 504.83 | 632 (decomposes) | 6.77 | High |

| Thallium(I) nitrate | TlNO₃ | 266.39 | 206 | 5.55 | High |

| Thallium(I) chloride | TlCl | 239.84 | 430 | 7.0 | Moderate |

| Thallium(I) carbonate | Tl₂CO₃ | 468.78 | 272 (decomposes) | 7.1 | Low |

Table 2: Toxicity and Regulatory Data

| Compound | Acute Toxicity (Oral LD50, rat) | EPA Toxicity Value (mg/kg/day) | Key Hazards | Primary Uses |

|---|---|---|---|---|

| This compound | 35–45 mg/kg | 0.0003 (chronic) | Neurotoxicity, organ damage, environmental persistence | Electronics, chemical synthesis |

| Thallium(I) sulfate | 25–35 mg/kg | 0.0002 (chronic) | Insecticide, rodenticide (historical) | Lab reagent, optical glass production |

| Thallium(I) nitrate | 40–50 mg/kg | 0.0004 (chronic) | Oxidizing agent, fireworks | Pyrotechnics, dye production |

| Thallium(I) chloride | 50–60 mg/kg | 0.0005 (chronic) | Semiconductor material | Infrared spectroscopy, photocells |

| Thallium(I) carbonate | 30–40 mg/kg | 0.0003 (chronic) | Limited industrial use | Specialty glass, ceramics |

Key Findings:

Toxicity Profile :

- All Thallium(I) compounds exhibit high toxicity, but water-soluble salts (acetate, sulfate, nitrate) are more readily absorbed, leading to acute effects such as gastrointestinal damage, neuropathy, and alopecia .

- This compound’s toxicity is comparable to lead(II) compounds but 10 times more potent than mercury(II) compounds in chronic exposure scenarios .

Environmental Impact: this compound and sulfate show significant bioaccumulation in aquatic ecosystems, disrupting organisms like Gammarus pulex at concentrations as low as 0.2 mg/L . The EPA identifies all Thallium(I) compounds as "technology-critical elements" with persistent environmental residues due to industrial emissions .

Reactivity Differences: this compound acts as a mild Lewis acid in organic synthesis, facilitating epoxidation and polymerization reactions . In contrast, Thallium(I) nitrate serves as an oxidizing agent in pyrotechnics . Thallium(III) compounds (e.g., Tl(III) triacetate) are more reactive in electrophilic substitutions but are less stable than their monovalent counterparts .

Actividad Biológica

Thallium(I) acetate (TlAc) is a compound of thallium, a heavy metal known for its significant biological activity and toxicity. This article explores the biological effects of TlAc, focusing on its cytotoxicity, mechanisms of action, and clinical implications, supported by data tables and case studies.

Overview of this compound

This compound is a water-soluble salt that can be absorbed through various routes, including ingestion, inhalation, and dermal contact. Once in the body, it mimics potassium ions due to its similar ionic radius, leading to interference with potassium-dependent physiological processes. This interference can result in severe toxic effects on multiple organ systems.

Mechanisms of Toxicity

Thallium's toxicity primarily arises from its ability to disrupt cellular potassium homeostasis and induce oxidative stress. The following mechanisms have been identified:

- Potassium Pathway Interference : Thallium competes with potassium for uptake through Na+/K+-ATPase, disrupting cellular ion balance and leading to cell death .

- Mitochondrial Dysfunction : Thallium exposure can induce mitochondrial damage, affecting ATP production and leading to cell apoptosis .

- DNA Damage : Studies have shown that thallium can cause DNA strand breaks and chromosomal aberrations in human cells, contributing to its carcinogenic potential .

Cytotoxicity Studies

A comprehensive study assessed the cytotoxic effects of TlAc on various cell lines, including human keratinocytes (HaCaT), hepatocellular carcinoma (HepG2), and neuroblastoma (SH-SY5Y). The results indicated varying sensitivities among cell types:

| Cell Line | IC50 (µg/mL) | Sensitivity Level |

|---|---|---|

| SH-SY5Y | 15.63 | Most sensitive |

| HaCaT | 62.50 | Moderate sensitivity |

| HepG2 | 125 | Least sensitive |

The study found that co-treatment with potassium acetate improved cell viability in most lines, suggesting a protective effect against thallium toxicity .

Case Studies

Several case studies highlight the acute effects of thallium poisoning:

- Case Study 1 : A 48-year-old male ingested 200 mg of thallium sulfate. Symptoms included severe abdominal pain and neurological deficits. Recovery was noted after medical intervention .

- Case Study 2 : In a tragic incident, fourteen children died from thallium acetate poisoning after using it as a treatment for ringworm. Symptoms included myelo-encephalitis and respiratory distress .

These cases illustrate the severe health risks associated with thallium exposure and underscore the need for caution in its use.

Clinical Implications

Thallium's high toxicity has led to its historical use in medicine being curtailed. Initially used for treating conditions like ringworm, its dangerous side effects have prompted a reassessment of its applications. Current research focuses on understanding its mechanisms of action to develop potential antidotes or therapeutic strategies for poisoning cases.

Q & A

Q. What are the standard laboratory synthesis methods for Thallium(I) acetate, and what precautions are required during its preparation?

this compound is synthesized by reacting thallium(I) hydroxide or carbonate with acetic acid, followed by evaporation and recrystallization from alcohol . Key precautions include:

Q. What safety protocols must researchers follow when handling this compound?

Critical safety measures include:

Q. How is this compound used as a reagent in organic synthesis?

It catalyzes reactions such as:

- Formation of isothiocyanates from isocyanides and disulfides via thallium ion-mediated pathways .

- Epoxidation and polymerization of olefins by acting as a Lewis acid .

Methodological tip: Use anhydrous conditions to enhance catalytic efficiency due to its hygroscopic nature .

Advanced Research Questions

Q. What mechanisms underlie this compound’s role in modulating electrochemical reactions on noble metal surfaces?

In electrochemical studies (e.g., gold electrodes in 1N H₂SO₄), this compound alters anodic/cathodic charges by promoting Tl(I) → Tl(III) oxidation, which interacts with chemisorbed oxide layers on gold. Cyclic voltammetry reveals:

| Condition | Anodic Current (mA) | Cathodic Current (mA) |

|---|---|---|

| 10⁻³ M TlAc in H₂SO₄ | 0.15 | 0.10 |

| 10⁻³ M TlNO₃ in H₂SO₄ | 0.25 | 0.12 |

| Data adapted from Kabasakaloglu & Bilgiç (1990) . | ||

| Acetate ions suppress anodic currents compared to nitrate, suggesting ligand-specific effects on charge transfer . |

Q. How can researchers resolve contradictions in this compound’s dual role as a catalyst and neurotoxin in cellular studies?

While Tl(I) acetate enhances reaction kinetics in organic synthesis , it induces apoptosis in glioma cells via mitochondrial dysfunction and oxidative stress . Methodological strategies include:

- Dose Optimization : Use sub-toxic concentrations (<10 µM) for catalytic applications.

- Barrier Systems : Employ glove boxes or microfluidic setups to isolate toxic reagents .

- Alternative Ligands : Replace acetate with less toxic counterions (e.g., citrate) where feasible .

Q. What advanced characterization techniques are suitable for studying this compound’s interaction with nanomaterials?

For applications in superconducting films (e.g., Tl-2223), use:

- X-ray Diffraction (XRD) : To analyze crystal structure changes during Tl(I) incorporation.

- Scanning Electron Microscopy (SEM) : To assess morphology and alloy hardness improvements .

- Electrochemical Impedance Spectroscopy (EIS) : To quantify ion diffusion in nano-compound powders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.